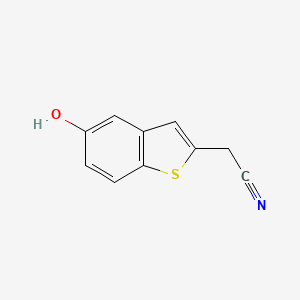![molecular formula C10H7ClF3NO3 B13498337 2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid](/img/structure/B13498337.png)
2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C10H7ClF3NO3 It is a derivative of benzoic acid, characterized by the presence of a chloro group, a trifluoroacetyl group, and an amino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Introduction of the Amino Methyl Group: The amino methyl group is introduced through a reaction with formaldehyde and ammonia, forming 2-chloro-5-aminomethylbenzoic acid.
Trifluoroacetylation: The final step involves the trifluoroacetylation of the amino group using trifluoroacetic anhydride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The trifluoroacetyl group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino methyl group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Various substituted benzoic acids.
Reduction: 2-Chloro-5-aminomethylbenzoic acid.
Oxidation: 2-Chloro-5-nitromethylbenzoic acid.
Scientific Research Applications
2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group is known to interact with enzymes, potentially inhibiting their activity. The chloro and amino methyl groups may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-aminomethylbenzoic acid: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
2-Chloro-5-nitromethylbenzoic acid: Contains a nitro group instead of an amino group, leading to different biological activities.
2-Chloro-5-{[(acetyl)amino]methyl}benzoic acid: Similar structure but with an acetyl group instead of a trifluoroacetyl group, affecting its chemical behavior.
Uniqueness
2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H7ClF3NO3 |
|---|---|
Molecular Weight |
281.61 g/mol |
IUPAC Name |
2-chloro-5-[[(2,2,2-trifluoroacetyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C10H7ClF3NO3/c11-7-2-1-5(3-6(7)8(16)17)4-15-9(18)10(12,13)14/h1-3H,4H2,(H,15,18)(H,16,17) |
InChI Key |
POYDLGJJONTCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)C(F)(F)F)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


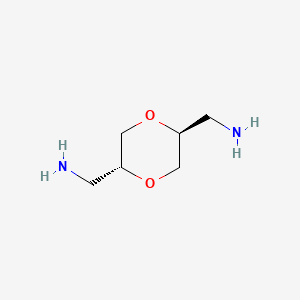

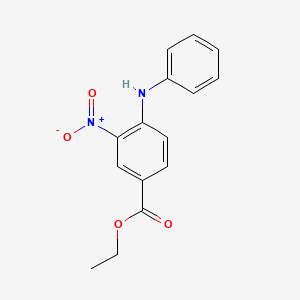
![C-[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-YL]-methylamine](/img/structure/B13498273.png)
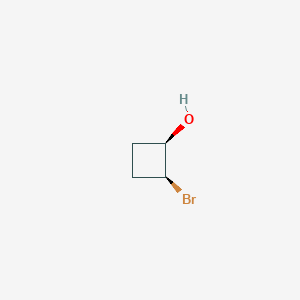
![tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B13498280.png)
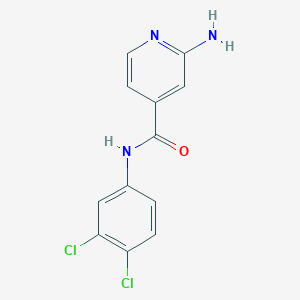
![rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13498294.png)
![5-(2,7-Diazaspiro[3.5]non-2-yl)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B13498301.png)
![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride](/img/structure/B13498307.png)
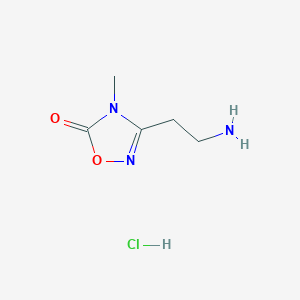
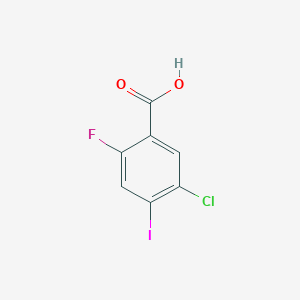
![5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid](/img/structure/B13498323.png)
